3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine
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Description
“3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine” is a chemical compound with the molecular formula C11H8Cl2N2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring substituted with a chloro group at the 3-position and a (4-chlorophenyl)methyl group at the 6-position . The exact mass of the compound is 238.0064537 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyridazine compounds can undergo various reactions. For instance, 3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 239.10 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 193 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .
Future Directions
The future directions for “3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the wide range of activities associated with pyrazole derivatives , these compounds may have potential for development into therapeutic agents for various conditions.
Mechanism of Action
Target of Action
Pyridazine derivatives, such as 3-chloro-6-[(4-chlorophenyl)methyl]pyridazine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Given the potential pharmacological activities of pyridazine derivatives, it’s likely that this compound could have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
3-chloro-6-[(4-chlorophenyl)methyl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)7-10-5-6-11(13)15-14-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXXGECIGBVSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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